2-[(5Z)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANOIC ACID
Overview
Description
2-[(5Z)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANOIC ACID is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a furan ring, a thiazolidine ring, and a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the furan ring, the introduction of the bromophenyl group, and the construction of the thiazolidine ring. The final step involves the addition of the pentanoic acid chain. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than batch reactors. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be important considerations.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired reaction proceeds efficiently.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups in place of the bromine atom.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It could be tested for its effects on various biological targets.
Medicine: If found to have therapeutic effects, the compound could be developed into a pharmaceutical agent. Its structure suggests it might interact with specific enzymes or receptors.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique combination of functional groups.
Mechanism of Action
The mechanism by which 2-[(5Z)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANOIC ACID exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites, preventing them from catalyzing their normal reactions.
Receptor Binding: The compound could bind to specific receptors on cell surfaces, triggering a cellular response.
Pathway Modulation: The compound might modulate specific biochemical pathways, altering the levels of various metabolites or signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(5Z)-5-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PENTANOIC ACID include other thiazolidine derivatives and compounds with similar functional groups, such as:
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in the crosslinking of polymers.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which gives it distinct chemical properties and potential applications. The presence of the bromophenyl group, furan ring, thiazolidine ring, and pentanoic acid chain in a single molecule is relatively rare and provides opportunities for diverse chemical reactions and interactions.
Properties
IUPAC Name |
2-[(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO4S2/c1-2-3-14(18(23)24)21-17(22)16(27-19(21)26)10-13-8-9-15(25-13)11-4-6-12(20)7-5-11/h4-10,14H,2-3H2,1H3,(H,23,24)/b16-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMAKYGGRUSZPS-YBEGLDIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Br)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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